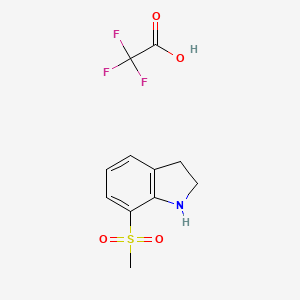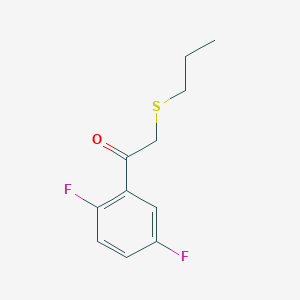
1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a propylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and propylthiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Synthetic Route: A common synthetic route involves the nucleophilic substitution of the fluorine atoms on the difluorobenzene ring with the propylthio group, followed by oxidation to form the ethanone structure.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the propylthio group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)-2-(propylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-(propylthio)ethan-1-one: This compound has a similar structure but with the fluorine atoms in different positions, which can affect its chemical properties and reactivity.
1-(2,5-Difluorophenyl)-2-(methylthio)ethan-1-one: The presence of a methylthio group instead of a propylthio group can influence the compound’s biological activity and industrial applications.
1-(2,5-Difluorophenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides a different steric and electronic environment, leading to variations in the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C11H12F2OS |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3 |
Clé InChI |
KCUXIJRJFQRMRV-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(=O)C1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


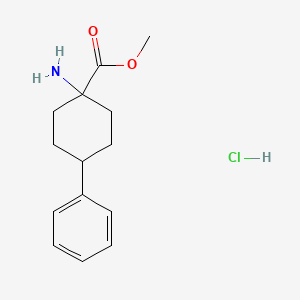
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
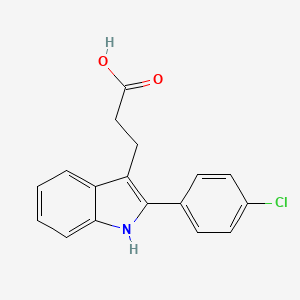
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)
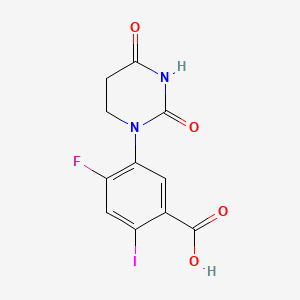
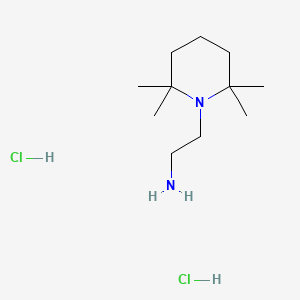
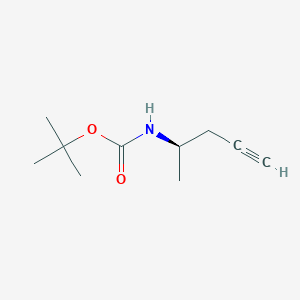
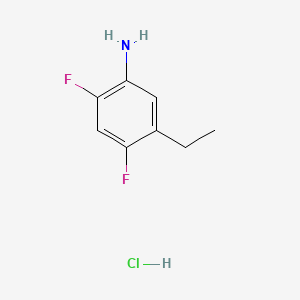
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
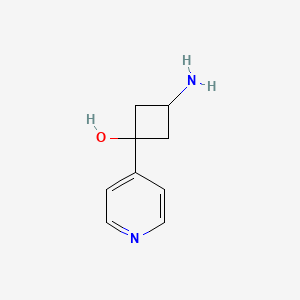
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
